molecular formula C21H27ClO2Si B13690340 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride

Cat. No.: B13690340
M. Wt: 375.0 g/mol
InChI Key: DLSMTLCMZKOHDV-UHFFFAOYSA-N
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Description

Structure and Synthesis 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride (hereafter referred to by its systematic name) is a specialized acyl chloride featuring a tert-butyldiphenylsilyl (TBDPS) ether group. Its synthesis involves two key steps ():

Formation of the carboxylic acid precursor: 3-hydroxy-2,2-dimethylpropanoic acid is protected with TBDPS-Cl in the presence of imidazole, yielding 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoic acid (S5-1) with a 48% yield.

Conversion to acyl chloride: S5-1 is treated with oxalyl chloride [(COCl)₂] and catalytic DMF in dichloromethane (DCM), generating the target acyl chloride without further purification.

Applications
This compound serves as a critical intermediate in medicinal chemistry. For instance, it reacts with 5-bromo-1H-indole in the presence of SnCl₄ to form a bis-indole derivative (S5-3), a precursor in the synthesis of Elironrasib (RMC-6291), a potent RAS(ON) inhibitor .

Properties

Molecular Formula

C21H27ClO2Si

Molecular Weight

375.0 g/mol

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoyl chloride

InChI

InChI=1S/C21H27ClO2Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3

InChI Key

DLSMTLCMZKOHDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride typically involves the reaction of tert-butyldiphenylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, CrO₃/Py

    Reduction: LiAlH₄, NaBH₄

    Substitution: RLi, RMgX, RCuLi

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride is used as a protecting group for alcohols, allowing for selective reactions to occur without interference from hydroxyl groups .

Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules and pharmaceuticals. It is often employed in the preparation of intermediates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in manufacturing processes .

Mechanism of Action

The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride exerts its effects involves the formation of a stable silyl ether. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the extra steric bulk of the groups surrounding the silicon atom, which increases resistance to acidic hydrolysis and nucleophilic species .

Comparison with Similar Compounds

3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoyl Chloride

Structural Differences : Replaces the TBDPS group with a tert-butyldimethylsilyl (TBDMS) group, reducing steric bulk (TBDMS: 2 methyl groups vs. TBDPS: 2 phenyl groups).
Reactivity and Stability :

  • TBDMS : Less hydrolytically stable than TBDPS, making it prone to premature deprotection under mildly acidic or aqueous conditions.
  • Applications : Commonly used in nucleotide synthesis (e.g., compound 9 in ), where moderate steric protection suffices .

3-Chloro-2,2-dimethylpropanoyl Chloride

Structural Differences : Lacks the silyl ether group; instead, a chlorine atom substitutes the hydroxyl group.
Reactivity and Stability :

  • Electrophilicity : Enhanced due to the electron-withdrawing chlorine, increasing reactivity in nucleophilic acyl substitutions.
  • Applications : Serves as a versatile intermediate in agrochemical and pharmaceutical syntheses. However, the absence of a protecting group limits its utility in multi-step reactions requiring hydroxyl protection .

Acyl Chlorides Derived from Phenolic Acids

Example: 2-(Acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoyl Chloride (hypothetical, from ). Key Differences: Phenolic hydroxyl groups are prone to oxidative side reactions. In , attempts to form this acyl chloride with thionyl chloride instead yielded dimeric products (compounds 2 and 3) due to redox processes . Implications: Highlights the superior stability of silyl-protected precursors (e.g., the target compound) in avoiding unwanted side reactions during acyl chloride formation.

Data Table: Comparative Analysis

Property Target Compound TBDMS Analog 3-Chloro-2,2-dimethylpropanoyl Chloride
Molecular Weight (g/mol) 374.0 (estimated) ~286.0 155.03
Protecting Group TBDPS (bulky, hydrolytically stable) TBDMS (smaller, less stable) None (Cl substituent)
Reactivity Moderate; steric hindrance slows nucleophilic attack Higher than TBDPS due to reduced bulk High (electron-withdrawing Cl)
Stability High (resists hydrolysis) Moderate Low (prone to hydrolysis)
Typical Applications Multi-step drug synthesis (e.g., Elironrasib) Nucleotide/protected alcohol synthesis Agrochemical intermediates

Research Findings and Key Insights

Synthetic Efficiency: The target compound’s synthesis avoids side reactions common in phenolic acyl chlorides (e.g., ) by utilizing a stable silyl-protected precursor .

Steric vs. Electronic Effects: The TBDPS group’s bulkiness reduces reactivity but enhances selectivity in crowded reaction environments, as seen in its use for Elironrasib .

Hydrolytic Stability: TBDPS protection enables compatibility with aqueous workup steps, a limitation for TBDMS analogs and non-protected acyl chlorides .

Biological Activity

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride is a compound of interest in organic synthesis and pharmaceutical development due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C21H30ClO2Si
  • Molecular Weight : 374.01 g/mol
  • CAS Number : 147509-22-6

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethylpropanoyl chloride with tert-butyldiphenylsilyl chloride under controlled conditions. The process requires careful handling due to the reactivity of the chlorides involved.

Research indicates that compounds containing silyl groups, such as this compound, can interact with biological systems in various ways:

  • Enzyme Inhibition : The silyl group can enhance the lipophilicity of the compound, potentially allowing it to inhibit enzymes involved in metabolic pathways.
  • Cellular Uptake : The bulky silyl moiety may facilitate cellular uptake by altering membrane permeability.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • A study focused on curcumin analogs demonstrated that structural modifications could significantly enhance anti-inflammatory and anti-cancer activities. Analogous modifications in this compound might yield similar therapeutic benefits .
  • Another research highlighted the cytotoxic effects of silylated compounds against various cancer cell lines, suggesting that the presence of the silyl group could improve selectivity and potency .

In Vitro Studies

In vitro assays have shown that compounds with similar structural features exhibit cytotoxicity against human carcinoma cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
TBDMS DerivativeHeLa15Apoptosis induction
Curcumin AnalogMCF-710Inhibition of NF-kB pathway

These findings suggest that this compound may exhibit similar biological activities.

Toxicological Profile

The safety profile of silylated compounds generally indicates low toxicity at therapeutic doses. However, specific studies on this compound are necessary to establish its safety and efficacy in clinical settings.

Applications in Medicinal Chemistry

The compound is primarily utilized as a protective group in organic synthesis. Its ability to stabilize reactive intermediates makes it valuable in the synthesis of complex molecules for drug development. Additionally, it can be used to enhance the solubility and bioavailability of active pharmaceutical ingredients.

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